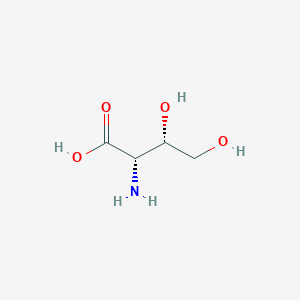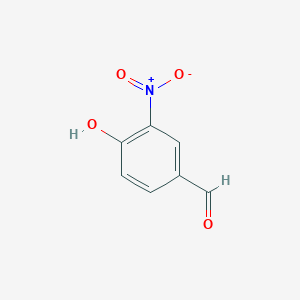
3-Amino-2-phenylpropan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Amino-2-phenylpropan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
3-Amino-2-phenylpropan-1-ol is a chiral amino alcohol It’s known to react with substituted salicylaldehydes to form tridentate chiral schiff base ligands .
Mode of Action
The compound interacts with its targets through a condensation reaction with 5-nitrosalicylaldehyde to form a new chiral Schiff base . It also reacts with nitriles to form oxazolines, which are useful in Pd-catalyzed allylic substitution .
Biochemical Pathways
The formation of tridentate chiral schiff base ligands suggests that it may influence pathways involving these ligands .
Result of Action
The compound can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus when used in the synthesis of an unnatural tripeptide . This suggests that it may have potential applications in the development of new antimicrobial agents.
Action Environment
Like other chiral amino alcohols, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Biochemische Analyse
Biochemical Properties
It is known that this compound has a molecular weight of 151.21 . It is a pale-yellow to yellow-brown liquid and is slightly soluble in chloroform, DMSO, and methanol
Molecular Mechanism
It is known that it can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base . It also reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Amino-2-phenylpropan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-nitro-2-phenylpropan-1-ol using hydrogen in the presence of a palladium catalyst . Another method includes the reductive amination of benzaldehyde with nitroethane, followed by reduction of the resulting nitro compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitro-2-phenylpropan-1-ol under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to produce amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-phenylpropan-1-ol: Another chiral amino alcohol with similar properties and applications.
Phenylpropanolamine: A sympathomimetic agent with different pharmacological effects.
Aminomethyl propanol: Used in the preparation of buffer solutions and as a component in pharmaceuticals.
Uniqueness
3-Amino-2-phenylpropan-1-ol is unique due to its specific chiral properties and its versatility in various chemical reactions. Its ability to form chiral Schiff base ligands and its use in the synthesis of antimicrobial agents highlight its distinctiveness compared to other similar compounds .
Eigenschaften
IUPAC Name |
3-amino-2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZNCUPEGZSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62247-39-6 | |
| Record name | 3-amino-2-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














